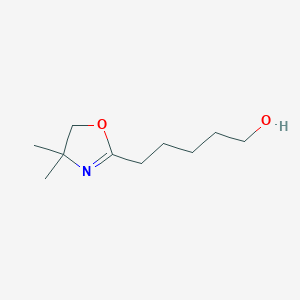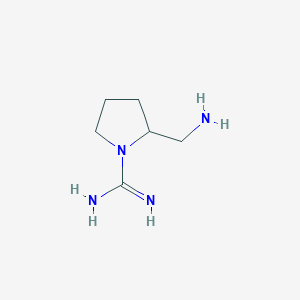
4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N,2,6-tetramethylbenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N,2,6-tetramethylbenzimidamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of oxazole and benzimidamide moieties, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in the synthesis include phenylacetic acid derivatives, dimethylamine, and various catalysts to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N,2,6-tetramethylbenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N,2,6-tetramethylbenzimidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N,2,6-tetramethylbenzimidamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N-dimethylaniline: Shares a similar oxazole structure but differs in the amine group.
Methyl (2,2-dimethyl-4-phenyl-2,5-dihydro-1,3-oxazol-5-yl)acetate: Another compound with a similar oxazole ring but different functional groups.
Properties
Molecular Formula |
C22H27N3O |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
4-(2,2-dimethyl-4-phenyl-5H-1,3-oxazol-5-yl)-N,N,2,6-tetramethylbenzenecarboximidamide |
InChI |
InChI=1S/C22H27N3O/c1-14-12-17(13-15(2)18(14)21(23)25(5)6)20-19(24-22(3,4)26-20)16-10-8-7-9-11-16/h7-13,20,23H,1-6H3 |
InChI Key |
JUDBWAJAHHSAAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=N)N(C)C)C)C2C(=NC(O2)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


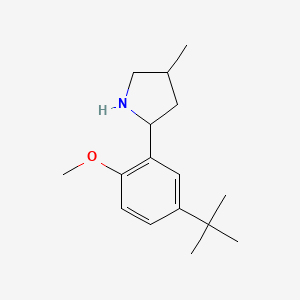
![Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-, (SP-4-2)-](/img/structure/B12876410.png)
![3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876415.png)
![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)

![6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12876433.png)

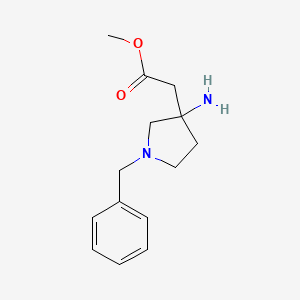
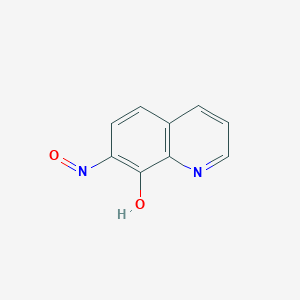

![2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12876453.png)
